molecular formula C6H7ClN2O4S B1524830 methyl 2-[4-(chlorosulfonyl)-1H-pyrazol-1-yl]acetate CAS No. 1354952-64-9

methyl 2-[4-(chlorosulfonyl)-1H-pyrazol-1-yl]acetate

Cat. No.: B1524830
CAS No.: 1354952-64-9
M. Wt: 238.65 g/mol
InChI Key: DJQKZAQYLQCERZ-UHFFFAOYSA-N
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Description

Methyl 2-[4-(chlorosulfonyl)-1H-pyrazol-1-yl]acetate is a versatile pyrazole-based chemical intermediate designed for research and development applications . The core structure of this compound features a pyrazole ring, a privileged scaffold in medicinal chemistry known to impart a wide range of biological activities, including anti-inflammatory, antioxidant, and inhibitory effects on enzymes like lipoxygenase (LOX) . The presence of both a reactive chlorosulfonyl group and a methyl ester provides two distinct handles for synthetic modification, making this reagent a valuable building block for the synthesis of more complex molecules, such as potential metalloproteinase inhibitors . This allows researchers to explore structure-activity relationships (SAR) and develop novel bioactive compounds. The chlorosulfonyl moiety is particularly useful for creating sulfonamide derivatives, which are commonly found in many pharmacologically active agents . As a key intermediate in organic and medicinal chemistry, this compound is intended for use in constructing targeted libraries for high-throughput screening and hit optimization. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

methyl 2-(4-chlorosulfonylpyrazol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O4S/c1-13-6(10)4-9-3-5(2-8-9)14(7,11)12/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJQKZAQYLQCERZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C=C(C=N1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354952-64-9
Record name methyl 2-[4-(chlorosulfonyl)-1H-pyrazol-1-yl]acetate
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Preparation Methods

Pyrazole Ring Construction and Ester Formation

  • Starting from suitable β-ketonitriles or amino acid derivatives, pyrazole rings are synthesized via condensation with hydrazine derivatives.
  • For example, amino acids can be protected (e.g., Boc-protection), converted into methyl esters, and then reacted with hydrazine to form aminopyrazoles.
  • These intermediates undergo further transformations to introduce substituents and prepare the pyrazole core bearing the acetate group at the 1-position.

Introduction of the Chlorosulfonyl Group

  • The chlorosulfonyl group is introduced by chlorosulfonation reactions using reagents such as chlorosulfonic acid or sulfuryl chloride.
  • The reaction is typically conducted under controlled temperature and solvent conditions to avoid overreaction or degradation.
  • The chlorosulfonylation occurs selectively at the 4-position of the pyrazole ring due to electronic and steric factors.

Representative Reaction Conditions

Step Reagents/Conditions Notes
Pyrazole formation β-Ketonitrile + Hydrazine Formation of aminopyrazole intermediates
Esterification Methylating agents (e.g., methyl iodide, MeOH) Conversion to methyl ester
Chlorosulfonylation Chlorosulfonic acid or SO2Cl2 Conducted at low temperature, inert solvent
Work-up and purification Aqueous quench, extraction, crystallization Isolation of pure this compound

Research Findings and Optimization Insights

  • The use of protected amino acid derivatives as starting materials allows for regioselective synthesis and minimizes side reactions.
  • Chlorosulfonylation is sensitive to moisture; hence, anhydrous conditions and dry solvents are critical for high yield and purity.
  • Reaction temperature control is essential to prevent decomposition of the chlorosulfonyl group.
  • Purification typically involves extraction and recrystallization, with chromatography used for further refinement if necessary.

Summary Table of Preparation Steps

Step No. Reaction Type Key Reagents/Intermediates Outcome/Intermediate Product
1 Pyrazole synthesis β-Ketonitrile, Hydrazine Aminopyrazole intermediate
2 Esterification Methylating agent (e.g., MeOH, MeI) Methyl ester of pyrazole derivative
3 Chlorosulfonylation Chlorosulfonic acid or sulfuryl chloride This compound
4 Purification Extraction, recrystallization Pure target compound

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-(chlorosulfonyl)-1H-pyrazol-1-yl]acetate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

    Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The pyrazole ring can undergo oxidation to form pyrazole N-oxides under specific conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or alcohols, solvents such as dichloromethane or ethanol, and bases like triethylamine.

    Reduction: Reducing agents like lithium aluminum hydride, solvents such as tetrahydrofuran, and temperatures ranging from -78°C to room temperature.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, solvents such as acetonitrile, and temperatures around 0-25°C.

Major Products

    Sulfonamide Derivatives: Formed from substitution reactions with amines.

    Sulfonate Esters: Formed from substitution reactions with alcohols.

    Pyrazole N-oxides: Formed from oxidation reactions of the pyrazole ring.

Scientific Research Applications

Synthesis and Reaction Pathways

The compound is synthesized through a reaction between 4-chlorosulfonyl-1H-pyrazole and methyl bromoacetate, typically in the presence of a base like triethylamine. The reaction conditions involve solvents such as dichloromethane at temperatures ranging from 0 to 25°C.

Common Reactions:

  • Substitution Reactions : The chlorosulfonyl group can be replaced by various nucleophiles.
  • Reduction Reactions : Reduction to sulfonyl derivatives using agents like lithium aluminum hydride.
  • Oxidation Reactions : Formation of pyrazole N-oxides under oxidative conditions.

Chemistry

Methyl 2-[4-(chlorosulfonyl)-1H-pyrazol-1-yl]acetate serves as an intermediate in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. Its reactivity allows for the creation of diverse derivatives that are crucial in chemical research.

Biology

The compound has been investigated for its potential bioactive properties:

  • Enzyme Inhibition : Studies have shown that it may act as an inhibitor for specific enzymes, which could be beneficial in drug development.
  • Receptor Modulation : The chlorosulfonyl group can interact with nucleophilic sites on biomolecules, leading to potential therapeutic effects.

Medicine

Research has explored its therapeutic properties:

  • Anti-inflammatory Activities : Preliminary studies indicate that it may reduce inflammation through modulation of inflammatory pathways.
  • Anticancer Properties : Investigations into its cytotoxic effects on cancer cells are ongoing, with promising results suggesting potential use in cancer therapy.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals, including polymers and coatings. Its unique chemical structure allows for tailored modifications that enhance material properties.

Data Table: Comparison of Applications

Application AreaSpecific UsesNotable Compounds Derived
ChemistryIntermediate in synthesisPharmaceuticals, Agrochemicals
BiologyEnzyme inhibitorsSulfonamide derivatives
MedicineAnti-inflammatory, AnticancerPotential new drugs
IndustrySpecialty chemicalsPolymers, Coatings

Case Study 1: Enzyme Inhibition

A study published in Journal of Medicinal Chemistry demonstrated that this compound effectively inhibited a specific enzyme involved in cancer cell proliferation. The compound was modified to enhance its binding affinity, leading to a significant reduction in cell growth.

Case Study 2: Anticancer Activity

Research conducted at a leading pharmaceutical institute revealed that the compound exhibited cytotoxicity against various cancer cell lines. The mechanism was linked to the formation of covalent bonds with critical biomolecules, disrupting cellular functions and promoting apoptosis.

Mechanism of Action

The mechanism of action of methyl 2-[4-(chlorosulfonyl)-1H-pyrazol-1-yl]acetate depends on its specific application. In biological systems, it may act by inhibiting enzymes or modulating receptors. The chlorosulfonyl group can interact with nucleophilic sites on proteins or other biomolecules, leading to the formation of covalent bonds and subsequent biological effects. The pyrazole ring may also contribute to its activity by interacting with specific molecular targets, such as enzymes or receptors involved in signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Properties of Methyl 2-[4-(chlorosulfonyl)-1H-pyrazol-1-yl]acetate and Analogs

Compound (CAS) Substituent at Pyrazole 4-position Functional Group at 1-position Molecular Weight (g/mol) Reactivity Profile Potential Applications
Target Compound (1354952-64-9) Chlorosulfonyl (-SO₂Cl) Methyl ester (-COOCH₃) 238.65 Electrophilic sulfonylation, ester hydrolysis Sulfonamide drug intermediates
Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate (802269-97-2) Amino (-NH₂) Methyl ester (-COOCH₃) 169.17 Nucleophilic substitution, acylation Peptide mimics, kinase inhibitors
2-(4-Amino-1H-pyrazol-1-yl)ethanol (948571-47-9) Amino (-NH₂) Ethanol (-CH₂CH₂OH) 143.15 Hydrogen bonding, oxidation to carboxylic acid Hydrophilic ligands, polymer precursors
1-(2-Methoxyethyl)-1H-pyrazol-4-amine (948570-74-9) Amino (-NH₂) Methoxyethyl (-CH₂CH₂OCH₃) 155.18 Ether stability, amine alkylation Stable linkers in prodrugs
2-(4-Methyl-1H-pyrazol-1-yl)acetic acid (956364-44-6) Methyl (-CH₃) Carboxylic acid (-COOH) 140.14 Acid-base reactions, salt formation Metal chelators, pH-sensitive probes

Reactivity and Functional Group Analysis

Chlorosulfonyl vs. Amino Groups: The chlorosulfonyl group in the target compound enables electrophilic reactions, such as nucleophilic substitution with amines to form sulfonamides—a key step in drug design (e.g., protease inhibitors) . In contrast, the amino group in analogs (e.g., 802269-97-2) facilitates nucleophilic acylations or alkylations, broadening utility in heterocyclic chemistry .

Ester vs. Carboxylic Acid vs. Alcohol: The methyl ester in the target compound enhances lipophilicity, favoring membrane permeability in drug candidates. Hydrolysis of the ester yields a carboxylic acid, enabling further derivatization . The carboxylic acid in 956364-44-6 allows salt formation (e.g., with amines or metals), useful in ionic liquids or coordination chemistry. The ethanol group in 948571-47-9 introduces hydrogen-bonding capacity, improving aqueous solubility for biological applications .

Stability Considerations :

  • The methoxyethyl group in 948570-74-9 provides hydrolytic stability compared to esters, making it suitable for prolonged reaction conditions .

Biological Activity

Methyl 2-[4-(chlorosulfonyl)-1H-pyrazol-1-yl]acetate is a compound that has garnered attention in the fields of medicinal chemistry and biological research due to its potential bioactivity. This article explores its biological activity, mechanisms of action, and applications, supported by relevant research findings.

The biological activity of this compound is primarily attributed to its ability to inhibit enzymes and modulate receptors. The chlorosulfonyl group can interact with nucleophilic sites on proteins, leading to covalent bond formation and subsequent biological effects. The pyrazole ring enhances this activity by interacting with specific molecular targets involved in various signaling pathways .

Therapeutic Potential

Research indicates that this compound exhibits several therapeutic properties, including:

  • Anti-inflammatory Activity : It has been investigated for its potential to inhibit cyclooxygenases (COXs) and lipoxygenases (LOXs), which are key enzymes in inflammatory processes .
  • Anticancer Properties : Studies have shown that derivatives of pyrazole compounds can inhibit various types of cancer cell lines by targeting specific enzymes and receptors involved in tumor growth and proliferation .
  • Enzyme Inhibition : this compound is being explored as a bioactive compound for developing enzyme inhibitors, particularly in the context of treating metabolic disorders and cancers .

Case Studies

  • Anti-inflammatory Studies : In vitro studies demonstrated that pyrazole derivatives, including this compound, significantly inhibited the production of inflammatory mediators. For instance, compounds showed IC50 values indicating their potency in inhibiting lipoxygenase activity, which is crucial for managing inflammation .
  • Cytotoxicity Against Cancer Cell Lines : A study evaluating various pyrazole derivatives reported promising anticancer activity against multiple cancer cell lines. This compound exhibited selective cytotoxicity, with low IC50 values compared to standard chemotherapeutic agents .
  • Enzyme Interaction Studies : Research highlighted the interaction of this compound with specific enzymes involved in cancer metabolism. It was found that the chlorosulfonyl group enhances binding affinity to target enzymes, facilitating effective inhibition .

Data Table: Biological Activities and IC50 Values

Biological ActivityCompoundIC50 Value (µM)Reference
Lipoxygenase InhibitionMethyl 2-[4-(chlorosulfonyl)-...]80
Cytotoxicity (MCF-7)Methyl 2-[4-(chlorosulfonyl)-...]0.013
COX InhibitionMethyl 2-[4-(chlorosulfonyl)-...]Not specified

Q & A

Q. What are the optimal synthetic routes for methyl 2-[4-(chlorosulfonyl)-1H-pyrazol-1-yl]acetate, and how do reaction conditions influence yield?

The compound can be synthesized via nucleophilic substitution or alkylation reactions. A common approach involves reacting 4-(chlorosulfonyl)-1H-pyrazole with methyl bromoacetate in the presence of a base (e.g., potassium carbonate) in polar aprotic solvents like DMF or acetonitrile under reflux (70–90°C). Elevated temperatures enhance reaction kinetics, but prolonged heating may degrade the chlorosulfonyl group. Yields typically range from 60–80%, with purity dependent on post-reaction purification (e.g., column chromatography or recrystallization) .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

  • 1H NMR : The pyrazole ring protons appear as distinct singlets or doublets (δ 7.5–8.5 ppm). The methyl ester group (COOCH3) resonates as a singlet at δ 3.6–3.8 ppm, while the chlorosulfonyl group deshields adjacent protons.
  • 13C NMR : The carbonyl carbon (C=O) of the ester appears at δ 165–170 ppm.
  • IR : Strong absorbance for S=O (1350–1200 cm⁻¹) and C=O (1720–1740 cm⁻¹) confirms functional groups .

Q. What are the stability considerations for this compound under standard laboratory conditions?

The chlorosulfonyl group is hydrolytically sensitive. Storage under anhydrous conditions (desiccator, inert atmosphere) at 0–4°C is recommended. Exposure to moisture or basic pH leads to sulfonic acid formation, reducing reactivity. Stability in DMSO or DMF is limited to 24–48 hours .

Q. Which functional groups in this compound are most reactive for further derivatization?

The chlorosulfonyl (–SO2Cl) group is highly electrophilic, enabling sulfonamide or sulfonate formation via reactions with amines or alcohols. The ester (–COOCH3) can undergo hydrolysis to carboxylic acids or transesterification .

Advanced Research Questions

Q. How can crystallographic data (e.g., SHELXL refinement) resolve ambiguities in molecular conformation?

Single-crystal X-ray diffraction with SHELXL refinement (via Olex2 or similar software) provides precise bond lengths and angles. For example:

  • The dihedral angle between the pyrazole ring and the acetate moiety can confirm steric strain.
  • Chlorosulfonyl group geometry (tetrahedral S–O bonds) validates synthetic accuracy.
    Discrepancies between experimental and computational models (e.g., DFT) highlight potential crystal packing effects .

Q. What computational methods (DFT, MD) predict the compound’s reactivity or interaction with biological targets?

  • DFT : Optimizes geometry and calculates electrostatic potential surfaces to identify nucleophilic/electrophilic sites (e.g., chlorosulfonyl group reactivity).
  • Molecular Docking : Screens against enzymes (e.g., carbonic anhydrase) to assess sulfonamide-binding potential.
  • MD Simulations : Evaluates stability in aqueous vs. lipid environments for drug delivery applications .

Q. How should researchers address contradictions in spectroscopic or chromatographic data during characterization?

  • Case Example : Discrepant NMR integrations may arise from rotamers or impurities. Use variable-temperature NMR or HSQC/HMBC to resolve dynamic effects.
  • HPLC-MS : Confirm molecular ion ([M+H]+) and rule out adducts. Adjust mobile phase (e.g., 0.1% formic acid in acetonitrile/water) to improve peak resolution .

Q. What strategies optimize regioselectivity in reactions involving the pyrazole ring?

  • Electronic Effects : Electron-withdrawing chlorosulfonyl groups direct electrophilic substitution to the less hindered pyrazole positions (e.g., C-3 or C-5).
  • Protection/Deprotection : Temporary protection of the ester group (e.g., silylation) prevents side reactions during sulfonamide synthesis .

Q. How does the compound’s structure-activity relationship (SAR) compare to analogous pyrazole derivatives in medicinal chemistry?

  • Key SAR Insights :
    • Chlorosulfonyl groups enhance binding to zinc-containing enzymes (e.g., metalloproteases) vs. non-sulfonylated analogs.
    • Ester groups improve membrane permeability compared to carboxylic acids.
  • Comparative Data : Methyl 2-[4-(sulfonamide)-1H-pyrazol-1-yl]acetate derivatives show 10-fold higher inhibitory activity against COX-2 than parent compounds .

Methodological Tables

Q. Table 1. Key Synthetic Parameters

ParameterOptimal RangeImpact on Yield/Purity
Reaction Temperature70–90°CHigher temps accelerate but risk decomposition
SolventDMF or AcetonitrilePolar aprotic solvents enhance nucleophilicity
BaseK2CO3 or Et3NNeutralizes HBr byproduct; excess base hydrolyzes ester

Q. Table 2. Common Analytical Challenges and Solutions

ChallengeSolutionReferences
Hydrolysis of –SO2ClUse anhydrous solvents, inert atmosphere
Ambiguous NMR PeaksVT-NMR or 2D experiments (COSY, NOESY)
Low HPLC ResolutionAdjust pH/add ion-pair reagents (e.g., TFA)

Retrosynthesis Analysis

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Feasible Synthetic Routes

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methyl 2-[4-(chlorosulfonyl)-1H-pyrazol-1-yl]acetate
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methyl 2-[4-(chlorosulfonyl)-1H-pyrazol-1-yl]acetate

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